Cas no 514-33-0 (2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid)

2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid structure
514-33-0 structure
Product Name:2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid
CAS No:514-33-0
MF:C22H34O3
MW:346.503567218781
CID:1571441
PubChem ID:251404
Update Time:2025-04-21

2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(4-chlorophenyl)-1-hydroxy-2H-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid
    • Tigogenin lactone
    • (3beta,5alpha,16beta,20S)-3,16-Dihydroxy-pregnane-20-carboxylic acid gamma-lactone
    • NSC 71763
    • NSC71763
    • 2-Hydroxy-4a,6a,7-trimethyloctadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
    • 514-33-0
    • (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan-6-one
    • DTXSID80965709
    • (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone
    • (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one
    • NSC-71763
    • 2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid
    • Inchi: 1S/C22H34O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h12-19,23H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1
    • InChI Key: CYXUDTBTOJCCSJ-MROBFSLYSA-N
    • SMILES: O1C([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O)=O

Computed Properties

  • Exact Mass: 346.25092
  • Monoisotopic Mass: 346.25079494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 0
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 237-239 ºC (ethyl acetate hexane )
  • Solubility: Insuluble (3.8E-3 g/L) (25 ºC),
  • PSA: 46.53
  • LogP: 4.17760

Related Categories

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk